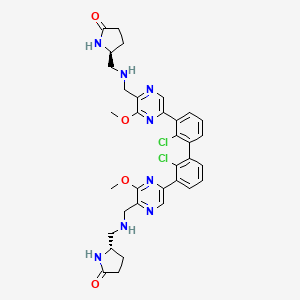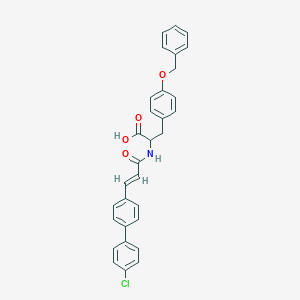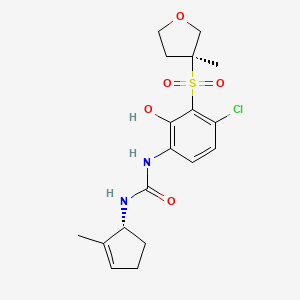
Pseudocoptisine chloride
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El clorhidrato de isocoptisina se sintetiza típicamente a partir de fuentes naturales, particularmente del tubérculo de Corydalis. El proceso de extracción implica aislar el alcaloide del material vegetal, seguido de pasos de purificación para obtener el compuesto deseado. Las condiciones de reacción a menudo incluyen el uso de solventes orgánicos y controles de temperatura específicos para garantizar la estabilidad del compuesto .
Métodos de Producción Industrial: En un entorno industrial, la producción de clorhidrato de isocoptisina implica procesos de extracción y purificación a gran escala. El uso de técnicas cromatográficas avanzadas y cromatografía líquida de alta resolución (HPLC) es común para lograr altos niveles de pureza. El compuesto se cristaliza y seca para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: El clorhidrato de isocoptisina se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir el clorhidrato de isocoptisina en sus formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los reactivos como los halógenos y los agentes alquilantes se emplean en reacciones de sustitución.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que la reducción puede producir diferentes formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
El clorhidrato de isocoptisina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto de referencia en química analítica para estudiar las estructuras y propiedades de los alcaloides.
Biología: El compuesto se estudia por sus actividades biológicas, incluidos sus efectos en los procesos celulares y la inhibición de enzimas.
Medicina: El clorhidrato de isocoptisina tiene posibles aplicaciones terapéuticas debido a sus propiedades antiinflamatorias y antiamnésicas. Se está investigando su papel en el tratamiento de déficits cognitivos y afecciones inflamatorias.
Industria: El compuesto se utiliza en el desarrollo de productos farmacéuticos y como ingrediente bioactivo en diversas formulaciones
Mecanismo De Acción
El clorhidrato de isocoptisina ejerce sus efectos a través de varios objetivos y vías moleculares:
Inhibición de la Acetilcolinesterasa: El compuesto inhibe la actividad de la acetilcolinesterasa, una enzima responsable de la degradación de la acetilcolina.
Vías Antiinflamatorias: El clorhidrato de isocoptisina reduce la producción de mediadores proinflamatorios como el óxido nítrico, el factor de necrosis tumoral alfa y la interleucina-6.
Comparación Con Compuestos Similares
El clorhidrato de isocoptisina es único entre los compuestos similares debido a su esqueleto específico de bencilisoquinolina y sus potentes actividades biológicas. Los compuestos similares incluyen:
Clorhidrato de coptisina: Otro alcaloide cuaternario con propiedades antiinflamatorias similares pero diferentes objetivos moleculares.
Clorhidrato de berberina: Conocido por sus efectos antimicrobianos y antiinflamatorios, pero con un mecanismo de acción diferente.
Clorhidrato de palmatina: Comparte similitudes estructurales pero tiene actividades farmacológicas distintas
El clorhidrato de isocoptisina se destaca por su doble función en la inhibición de la acetilcolinesterasa y la reducción de la inflamación, lo que lo convierte en un compuesto valioso para diversas aplicaciones científicas y médicas.
Propiedades
IUPAC Name |
5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaene;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14NO4.ClH/c1-2-20-8-13-6-18-17(22-9-23-18)5-12(13)3-15(20)14-7-19-16(4-11(1)14)21-10-24-19;/h3-8H,1-2,9-10H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOVLUUBUAZWIN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=CC3=CC4=C(C=C3C=C2C5=CC6=C(C=C51)OCO6)OCO4.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-[4-[[7-[(3,5-Difluorophenyl)methyl]pyrrolo[2,3-d]pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]acetamide](/img/structure/B8144779.png)
![5-[8-oxo-5-(6-piperidin-4-yloxypyridin-3-yl)-6-sulfanylidene-5,7-diazaspiro[3.4]octan-7-yl]-3-(trifluoromethyl)pyridine-2-carbonitrile;hydrochloride](/img/structure/B8144790.png)


![[(1S)-1-carboxy-4,4-difluoro-3,3-dimethylbutyl]azanium;chloride](/img/structure/B8144808.png)




![1'-Benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4'-piperidine]-2,4,6,8-tetraone](/img/structure/B8144830.png)
